molecular formula C10H13Br2NO B2815319 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide CAS No. 1909358-87-7

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide

Cat. No.: B2815319
CAS No.: 1909358-87-7
M. Wt: 323.028
InChI Key: YEJPVFUSJYDQBT-UHFFFAOYSA-N
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Description

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-en-1-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-methoxypyridine is reacted with 4-bromobut-1-ene in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

    Oxidation: Oxidized products include corresponding oxides and ketones.

    Reduction: Reduced products include saturated derivatives of the original compound.

Scientific Research Applications

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide involves its interaction with specific molecular targets. The bromobut-1-en-1-yl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-Bromobut-1-en-1-ylbenzene: Lacks the methoxy group and has a benzene ring.

    4-Bromobut-1-en-1-ylpyridine: Lacks the methoxy group but has a pyridine ring.

Uniqueness

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is unique due to the presence of both the methoxy group and the bromobut-1-en-1-yl group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a bromobutene moiety. Its molecular formula is C₁₁H₁₂Br₂N₁O, and it has a molecular weight of approximately 293.03 g/mol. The presence of bromine in the structure may contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of various pyridine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of IL-6 Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) indicated that treatment with this compound resulted in a significant reduction in IL-6 levels, with an EC50 value determined to be approximately 1.89 µM. This highlights its potential as an anti-inflammatory agent.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may act through the following pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and inflammation.
  • Interaction with Bromodomains : Given its structural similarity to other bromodomain inhibitors, it may interact with these epigenetic regulators to alter gene expression profiles.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest:

  • Bioavailability : Preliminary data indicate moderate oral bioavailability, which may be influenced by solubility issues.
  • Plasma Protein Binding : The compound exhibits significant plasma protein binding, which could affect its distribution and efficacy.

Properties

IUPAC Name

3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJPVFUSJYDQBT-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=C/CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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